27-Hydroxymangiferolic Acid: A Technical Guide on its Origin, Discovery, and Biological Activity
27-Hydroxymangiferolic Acid: A Technical Guide on its Origin, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
27-Hydroxymangiferolic acid (27-HMA) is a naturally occurring cycloartane-type triterpene that has recently garnered significant attention in the scientific community. Primarily sourced from mangoes (Mangifera indica), this phytochemical has demonstrated promising biological activities, particularly in the realm of aging and neuroprotection. Recent studies have identified 27-HMA as a potent activator of nuclear receptors, suggesting its therapeutic potential for age-related diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding 27-HMA, from its natural origin and the context of its discovery to its detailed biological functions and the experimental protocols used to elucidate them.
Discovery and Origin
Natural Origin
27-Hydroxymangiferolic acid is a constituent of the mango tree (Mangifera indica), a plant rich in a diverse array of phytochemicals, including polyphenols, flavonoids, and triterpenoids. Cycloartane-type triterpenes, the class of compounds to which 27-HMA belongs, are known to be present in the stem bark, fruit, and leaves of the mango tree. The presence of these compounds contributes to the traditional medicinal uses of various parts of the mango plant.
Scientific Discovery
While 27-Hydroxymangiferolic acid is cited as a known natural product in recent literature, a singular, seminal publication detailing its initial isolation and structural elucidation could not be definitively identified through extensive searches. It is likely that 27-HMA was first identified within the broader context of phytochemical investigations into Mangifera indica.
Scientific exploration of cycloartane (B1207475) triterpenes from mango stem bark has led to the isolation and characterization of numerous related compounds, such as mangiferonic acid, isomangiferolic acid, and ambolic acid. For instance, a 2012 study detailed the isolation of seven cycloartane-type secondary metabolites from the stem bark of Mangifera indica, including four new compounds.[1] This body of research provides the scientific foundation for the identification of structurally similar molecules like 27-HMA from the same natural source. The compound is commercially available and has the CAS number 17983-82-3.
Biological Activity and Mechanism of Action
Recent research has illuminated the significant therapeutic potential of 27-HMA, primarily focusing on its effects on aging and neurodegeneration in the model organism Caenorhabditis elegans.[2][3]
Lifespan and Healthspan Extension
Treatment with 27-HMA has been shown to significantly extend the lifespan of C. elegans.[3][4] The most pronounced effect was observed at a concentration of 100 µM, which increased the lifespan of the nematodes by 16.67%.[3][4] In addition to longevity, 27-HMA also improves healthspan, as evidenced by the enhancement of age-related physiological declines in pharyngeal pumping and body movement.
A Novel Farnesoid X Receptor (FXR) Agonist
27-HMA has been identified as a novel agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the metabolism of bile acids, lipids, and glucose.[2][5] The activation of FXR by 27-HMA is a key mechanism underlying its biological effects.
Neuroprotective Effects
The compound has demonstrated protective effects in C. elegans models of age-related neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2][4] This suggests that 27-HMA may have the potential to mitigate the neuronal damage associated with these conditions.
Signaling Pathways
The longevity-promoting effects of 27-HMA in C. elegans are dependent on nuclear hormone receptors (NHRs).[2][4] Specifically, the effects were diminished in mutants of nhr-8 and daf-12, which are homologs of mammalian FXR.[2][3] This confirms that these nuclear receptors are crucial for the compound's mechanism of action.[3] Furthermore, there are potential associations between the effects of 27-HMA and the insulin/insulin-like growth factor-1 signaling (IIS)/TORC1 pathway.[2][4] The compound also enhances the expression of genes related to detoxification and antioxidant defense, contributing to increased stress resistance.[2][4]
Data Presentation
The quantitative data from the key study on 27-HMA's biological activity are summarized in the tables below.
Table 1: Effect of 27-Hydroxymangiferolic Acid on C. elegans Lifespan
| Concentration (µM) | Lifespan Extension (%) |
|---|---|
| 20 | 7.34 |
| 50 | 12.78 |
| 100 | 16.67 |
| 150 | 9.41 |
| 200 | 6.03 |
Data sourced from the study published in Molecules (2025).[4]
Table 2: FXR Agonist Activity of 27-Hydroxymangiferolic Acid
| Parameter | Value |
|---|---|
| EC50 | 6.693 µM |
Data represents the half-maximal effective concentration for FXR transactivity, as determined by dual-luciferase reporter assays.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Li et al. (2025), published in Molecules.
C. elegans Lifespan Assay
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Synchronized L4 stage N2 wild-type nematodes were treated with various concentrations (0, 20, 50, 100, 150, and 200 µM) of 27-HMA.
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The 27-HMA stock solution (10 mM in DMSO) was diluted in E. coli OP50, which serves as the food source for the nematodes. The final DMSO concentration was maintained at 1‰.
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Worms were cultured on Nematode Growth Medium (NGM) plates at 20°C.
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The number of surviving and dead worms was recorded daily until all nematodes had died. Worms that did not respond to gentle prodding were scored as dead.
Healthspan Assays (Pharyngeal Pumping and Body Bend)
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Nematodes were cultured as described in the lifespan assay.
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On days 3, 5, 8, 10, 12, and 15 of adulthood, individual worms were observed under a microscope.
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Pharyngeal Pumping Rate: The number of pharyngeal contractions was counted over a 30-second interval.
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Body Bend Rate: The number of sinusoidal bends of the body was counted over a 30-second interval.
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A minimum of 10 nematodes were assayed for each condition, and the experiment was repeated three times.[4]
Stress Resistance Assays
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Wild-type N2 nematodes were cultured with 100 µM of 27-HMA for 5 days.
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Oxidative Stress: Worms were exposed to 8 mM hydrogen peroxide (H₂O₂).
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Heat Shock: Worms were subjected to a temperature of 35°C.
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The number of dead nematodes was recorded every hour until all worms had perished.
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Each assay was repeated three times with 60 individuals per assay.[4]
Neurodegeneration Models
The study utilized established C. elegans models for Alzheimer's disease (AD) and Parkinson's disease (PD) to assess the neuroprotective effects of 27-HMA. Specific details of these models were not fully elaborated in the provided abstracts but would typically involve transgenic strains expressing human disease-associated proteins (e.g., amyloid-beta or alpha-synuclein) and scoring for relevant phenotypes such as protein aggregation or neuronal dysfunction.
Dual-Luciferase Reporter Assay for FXR Activity
This assay was used to determine if 27-HMA could activate FXR. While the full, detailed protocol is specific to the laboratory, it generally involves:
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Co-transfecting a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the FXR protein and another containing a luciferase reporter gene whose expression is driven by an FXR response element.
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Treating the transfected cells with varying concentrations of 27-HMA.
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Measuring the activity of the luciferase enzyme, with an increase in luminescence indicating activation of FXR.
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The EC50 value is then calculated from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway of 27-HMA in C. elegans.
Caption: Experimental workflow for C. elegans lifespan and healthspan assays.
Conclusion
27-Hydroxymangiferolic acid is a compelling natural product with significant, newly discovered biological activities. Its origin in the widely available mango plant makes it an accessible compound for further research. The identification of 27-HMA as a novel FXR agonist that extends lifespan and provides neuroprotection in C. elegans opens up exciting avenues for the development of therapeutics targeting age-related diseases. Future research should focus on validating these findings in mammalian models to assess its translational potential for human health. Furthermore, a definitive elucidation of its interaction with the IIS/TORC1 pathway and other cellular targets will provide a more complete understanding of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phytochemical 27-Hydroxymangiferolic Acid from Mangoes Can Extend Lifespan and Improve Brain Health - Thailand Medical News [thailandmedical.news]
- 4. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
